

Stability and Decomposition of Sodium t-Amyl Oxide: A Technical Guide

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Compound of Interest

Compound Name: Sodium t-amyl oxide

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Abstract

Sodium t-amyl oxide, also known as sodium tert-pentoxide, is a strong, non-nucleophilic base utilized in a variety of organic syntheses, including deprotonation, elimination, and condensation reactions. Its efficacy is intrinsically linked to its stability, which is influenced by thermal stress, atmospheric exposure, and interaction with other chemical agents. This technical guide provides a comprehensive overview of the stability and decomposition of **sodium t-amyl oxide**, consolidating available data on its thermal degradation, reactivity, and appropriate handling and storage protocols. Detailed experimental methodologies for stability assessment are also presented to aid researchers in evaluating this critical reagent.

Chemical and Physical Properties

Sodium t-amyl oxide is a white to off-white, hygroscopic solid. It is highly soluble in a range of organic solvents, including tetrahydrofuran (THF), toluene, and hexane.^[1] Key physical properties are summarized in the table below.

Property	Value	Reference
Synonyms	Sodium tert-pentoxide, NaOt-Am, tert-Amyl alcohol sodium salt, Sodium tert-amoxide	[2][3]
CAS Number	14593-46-5	[2][4]
Molecular Formula	C ₅ H ₁₁ NaO	[2]
Molecular Weight	110.13 g/mol	[2]
Melting Point	~200 °C (with decomposition)	[4][5]
Density	Approximately 0.904 g/mL at 25 °C	[4]
Flash Point	-21 °C	[4]

Thermal Stability and Decomposition

Sodium t-amyl oxide exhibits limited thermal stability and is known to be a self-heating solid, which may lead to spontaneous ignition.[3]

Thermal Decomposition Onset

Thermogravimetric analysis (TGA) indicates that the thermal decomposition of **sodium t-amyl oxide** begins at approximately 200 °C.[5]

Decomposition Products

The thermal decomposition of **sodium t-amyl oxide** is expected to yield a mixture of solid and gaseous products. The primary solid residue is likely sodium oxide (Na₂O).[5] In the presence of moisture or air, other decomposition products can be formed.

Condition	Potential Decomposition Products	Analytical Method
Inert Atmosphere (Thermal)	Sodium oxide (Na_2O), hydrocarbons (e.g., isobutylene, ethane)	TGA, XRD[5]
Presence of Moisture (Hydrolysis)	Sodium hydroxide (NaOH), t-amyl alcohol, Carbon monoxide (CO), Carbon dioxide (CO_2)	GC-MS[5]
Presence of Air (Oxidation)	Sodium carbonate (Na_2CO_3), various oxidation byproducts	Not explicitly detailed in search results

Reactivity and Incompatibilities

The high reactivity of **sodium t-amyl oxide** necessitates careful handling and storage to prevent decomposition and ensure safety.

Reactivity with Water and Moisture

Sodium t-amyl oxide reacts violently with water and is highly sensitive to moisture.[6][7] This hydrolytic decomposition results in the formation of sodium hydroxide and t-amyl alcohol. Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere, leading to degradation.[7]

Reactivity with Air

Exposure to air can lead to oxidative degradation. It is recommended to handle and store **sodium t-amyl oxide** under an inert atmosphere, such as nitrogen or argon.[6]

Incompatible Materials

Sodium t-amyl oxide is incompatible with the following:

- Water and moisture: Leads to violent reaction and decomposition.[6][7]
- Acids: Reacts vigorously.[7]

- Oxidizing agents: Poses a fire and explosion hazard.
- Alcohols: Can undergo exchange reactions.
- Halogenated compounds: Can lead to hazardous reactions.

Storage and Handling

Proper storage and handling are paramount to maintaining the stability and integrity of **sodium t-amyl oxide**.

Parameter	Recommendation	Rationale
Atmosphere	Store and handle under an inert gas (e.g., nitrogen, argon).[6]	Prevents decomposition due to moisture and air.
Temperature	Store in a cool, dry place away from heat sources.[1][6]	Mitigates the risk of thermal decomposition and self-heating.
Container	Keep in a tightly sealed, original container.	Prevents exposure to atmospheric moisture and air.
Handling	Use in a well-ventilated area, such as a fume hood. Ground equipment to prevent static discharge.	Ensures safety and minimizes exposure to the corrosive and flammable material.

Evonik recommends a re-test of the product 18 months after production in its originally sealed packaging.[1] For products without specified retest or expiration dates, routine inspection is advised to ensure performance.[8]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of **sodium t-amyl oxide**. These are based on standard techniques for air-sensitive and thermally unstable materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

- Instrument: A thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of controlled heating rates.
- Sample Preparation: Inside an inert atmosphere glovebox, load 5-10 mg of **sodium t-amyl oxide** into a tared, inert TGA pan (e.g., alumina or platinum).
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
 - Heating Program:
 - Equilibrate at 30 °C for 10 minutes.
 - Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
- Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

- Instrument: A differential scanning calorimeter (DSC) capable of operating under an inert atmosphere.

- Sample Preparation: In an inert atmosphere glovebox, hermetically seal 2-5 mg of **sodium t-amyl oxide** in an aluminum or copper DSC pan.
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
 - Heating Program:
 - Equilibrate at 30 °C for 5 minutes.
 - Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.
- Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. The onset temperature of decomposition is identified by the start of a significant exothermic or endothermic event not attributable to melting.

Accelerated Rate Calorimetry (ARC)

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.

Methodology:

- Instrument: An accelerating rate calorimeter (ARC).
- Sample Preparation: In an inert atmosphere glovebox, load a known quantity of **sodium t-amyl oxide** into a suitable sample bomb (e.g., titanium or Hastelloy C).
- Experimental Conditions:
 - Heat-Wait-Seek Protocol: The instrument heats the sample in small steps (e.g., 5 °C) and then waits at that temperature to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode and tracks the temperature and pressure increase.
- Data Analysis: The data provides the onset temperature for self-heating, the time to maximum rate, and the adiabatic temperature rise, which are crucial for assessing thermal hazards.

Visualizations

Logical Flow for Handling and Storage

Caption: Recommended workflow for the safe storage and handling of **sodium t-amyl oxide**.

Decomposition Pathways

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- To cite this document: BenchChem. [Stability and Decomposition of Sodium t-Amyl Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8452104#stability-and-decomposition-of-sodium-t-amyl-oxide]

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